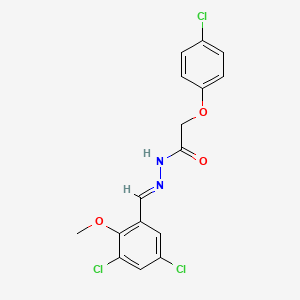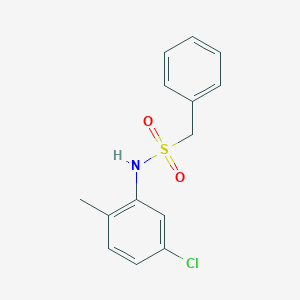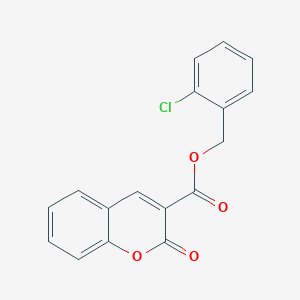
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide, also known as CDDO-Me, is a synthetic triterpenoid compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is complex and involves multiple pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major mediator of inflammation. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to modulate various signaling pathways including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide also reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various diseases. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer cells to other parts of the body.
実験室実験の利点と制限
One of the major advantages of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is its broad-spectrum activity against various diseases. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one of the major limitations of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the development and application of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response to 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide treatment. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide and its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide in humans.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is a synthetic triterpenoid compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is complex and involves multiple pathways. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the development and application of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide, including the development of novel formulations and delivery systems, identification of biomarkers, further studies on its mechanism of action, and clinical trials in humans.
合成法
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is synthesized through a multi-step process starting with the precursor compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). The synthesis involves several chemical reactions including esterification, reduction, and condensation. The final product is a yellowish powder with a molecular weight of 625.7 g/mol.
科学的研究の応用
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to protect neurons from oxidative stress and inflammation. In autoimmune disorders, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to suppress the immune response and reduce inflammation.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c1-23-16-10(6-12(18)7-14(16)19)8-20-21-15(22)9-24-13-4-2-11(17)3-5-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZMGQKMYFZQD-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)
![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)




![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)


![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)